1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18538436
InChI: InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3
SMILES:
Molecular Formula: C22H36O
Molecular Weight: 316.5 g/mol

1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone

CAS No.:

Cat. No.: VC18538436

Molecular Formula: C22H36O

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone -

Specification

Molecular Formula C22H36O
Molecular Weight 316.5 g/mol
IUPAC Name 1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone
Standard InChI InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3
Standard InChI Key JGSFSCPYAZYXRL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Introduction

Structural Characteristics and Nomenclature

1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone is characterized by a fused polycyclic structure. Key features include:

  • Chrysene backbone: A four-fused benzene ring system modified with a steroid-like framework.

  • Stereochemical configuration: The 10a and 12a positions are methyl-substituted, and the 5α configuration indicates a specific spatial arrangement of the steroid nucleus.

  • Functional groups: A ketone group (-C=O) at the 20-position, critical for its potential biological activity and reactivity .

The compound’s IUPAC name, 1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone, reflects its complex stereochemistry and structural modifications .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number32318-95-9
Molecular FormulaC₂₂H₃₆O
Molecular Weight (g/mol)316.5
InChIInChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3
SMILESC1CCC2(C(C1)CCC1C2CCC2(C(CCCC12)C(C)=O)C)C
SupplierProduct SpecificationsAvailability
Leap Chem Co., LtdCAS 32318-95-9, purity ≥98%Bulk orders
BOC SciencesFor pharmaceutical researchCustom synthesis
Vulcan ChemMolecular weight: 316.5 g/molResearch use

Note: Prices and packaging vary by supplier; direct inquiries recommended .

Future Research Directions

Unexplored Avenues

  • Biological Activity Profiling: Screen for anti-inflammatory, anticancer, or enzyme-inhibitory effects.

  • Synthesis Optimization: Develop high-yield routes using green chemistry principles.

  • Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

Structural Analogs

  • Halogenated Derivatives: Introducing halogens (e.g., Br, Cl) at the 17- or 21-positions may enhance metabolic stability .

  • N-Alkylated Derivatives: Modifications at the 20-ketone group could improve target specificity .

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